molecular formula C7H8BrN3 B1381783 5-Bromo-3-cyclopropylpyrazin-2-amine CAS No. 1845754-43-9

5-Bromo-3-cyclopropylpyrazin-2-amine

Cat. No.: B1381783
CAS No.: 1845754-43-9
M. Wt: 214.06 g/mol
InChI Key: MXVFWKKPWINLDU-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropylpyrazin-2-amine (BCPP) is a chemical compound with the molecular formula C7H8BrN3 . It is a heterocyclic aromatic amine, and as the name implies, it contains a bromine atom, a cyclopropyl group, and a pyrazine moiety.


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C7H8BrN3/c8-5-3-10-7 (9)6 (11-5)4-1-2-4/h3-4H,1-2H2, (H2,9,10) . The Canonical SMILES representation is C1CC1C2=NC (=CN=C2N)Br .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.06 g/mol . It is a solid substance and should be stored at 4°C, sealed, and away from moisture and light . The compound has a topological polar surface area of 51.8 Ų .

Scientific Research Applications

Synthesis and Chemical Reactivity

One primary application of 5-Bromo-3-cyclopropylpyrazin-2-amine and related compounds is in the realm of synthetic organic chemistry, where these compounds serve as key intermediates or reactants in the synthesis of various heterocyclic compounds. For instance, the chemoselective amination of polyhalopyridines, including compounds structurally similar to this compound, has been catalyzed by a palladium-Xantphos complex. This process predominantly yields amino-substituted pyridines with high chemoselectivity and isolated yield, showcasing the potential for synthesizing complex nitrogen-containing heterocycles from simpler brominated and chlorinated precursors (Ji, Li, & Bunnelle, 2003).

Similarly, the development of methods for synthesizing bromocyclopropylpyridines through the Sandmeyer reaction has been reported, indicating the versatility of such brominated compounds in constructing pyridine derivatives with cyclopropyl groups. This method provides a straightforward approach to synthesizing aminocyclopropylpyridines, highlighting the utility of bromo derivatives in generating building blocks for further chemical transformations (Striela et al., 2017).

Formation of Diverse Chemical Structures

The synthesis of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines) demonstrates the capacity of brominated compounds to participate in the formation of complex heterocyclic structures. These derivatives have been evaluated as potential inhibitors of 15-lipoxygenase, showcasing not only the synthetic versatility of such compounds but also their potential relevance in medicinal chemistry and pharmacology (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

Furthermore, the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions of commercially available brominated amines emphasizes the role of these compounds in facilitating the creation of novel heterocyclic compounds with potential applications ranging from material science to biologically active molecules. The study also delves into quantum mechanical investigations, providing insight into the electronic properties of these novel compounds, which could inform their further application in various fields (Ahmad et al., 2017).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment/face protection .

Future Directions

While I could not find specific future directions for 5-Bromo-3-cyclopropylpyrazin-2-amine, it is worth noting that pyrazoles and their derivatives have been the subject of extensive research due to their wide range of biological activities . This suggests that this compound and similar compounds may have potential applications in various fields, including medicinal chemistry.

Properties

IUPAC Name

5-bromo-3-cyclopropylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-3-10-7(9)6(11-5)4-1-2-4/h3-4H,1-2H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVFWKKPWINLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284721
Record name 2-Pyrazinamine, 5-bromo-3-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845754-43-9
Record name 2-Pyrazinamine, 5-bromo-3-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845754-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazinamine, 5-bromo-3-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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